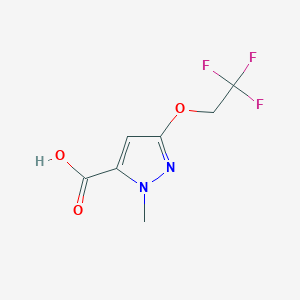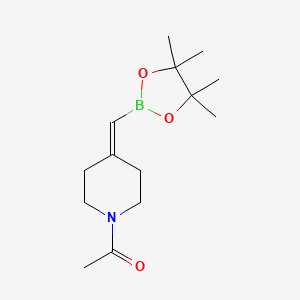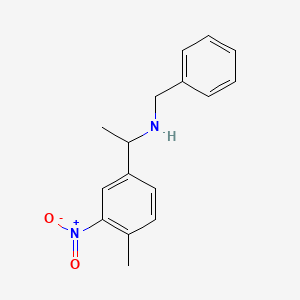![molecular formula C8H15NO2S B15227478 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its spiro ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spiro ring system can form bonds with various biological molecules, influencing their function. This interaction can modulate pathways involved in cell signaling, enzyme activity, and gene expression .
Comparación Con Compuestos Similares
- 1-Thia-4-azaspiro[4.5]decane
- 8-Thia-1-azaspiro[4.5]decane
- 7-Oxa-1-azaspiro[4.5]decane
Comparison: Compared to these similar compounds, 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spiro ring system.
Propiedades
Fórmula molecular |
C8H15NO2S |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-2-4-8(7-12)3-1-5-9-8/h9H,1-7H2 |
Clave InChI |
LRFPUMKEYGKTSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCS(=O)(=O)C2)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)



![9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)


![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)




